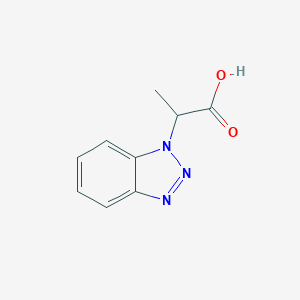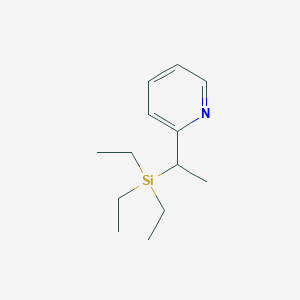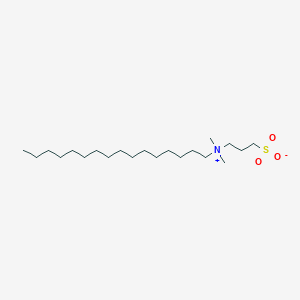
N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Overview
Description
Synthesis Analysis
Although specific synthesis details for N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate itself are not provided, related compounds, such as 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, have been synthesized through dehydrative synthesis starting from corresponding alcohols and amides, using MeSO2Cl/organic base systems. This suggests a general approach to synthesizing related sulfonate and sulfonyl compounds through efficient and general protocols (Kharkov University Bulletin Chemical Series, 2020).
Molecular Structure Analysis
The molecular dynamics study of related surfactants, such as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, reveals closely packed monolayers at the air/water interface, with strong interactions between the hydrophilic sulfonic groups and water molecules. This suggests a highly ordered molecular structure for N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate when interacting with water (Journal of Dispersion Science and Technology, 2016).
Chemical Reactions and Properties
The interaction of giant extracellular Glossoscolex paulistus hemoglobin with N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate indicates complex ferric species formation, suggesting the surfactant's role in modulating protein structure and stability. This highlights the chemical reactivity and potential biological interactions of the compound (Colloids and surfaces. B, Biointerfaces, 2008).
Physical Properties Analysis
The aggregation behavior of N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate at oil/water interfaces, studied through molecular dynamics simulations, demonstrates the surfactant's capability to form well-defined structures, suggesting its utility in emulsion stabilization and as a dispersant. The findings provide insight into the physical properties of similar compounds, including N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2017).
Chemical Properties Analysis
The solubility and solution properties of zwitterionic copolymers, including those similar to N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, in water and aqueous salt solutions, have been extensively studied. These copolymers exhibit antipolyelectrolyte behavior, influenced by the content of the zwitterionic monomer. Such studies offer valuable information on the chemical behavior of N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in various solvents (Bulletin of The Korean Chemical Society, 2013).
Scientific Research Applications
1. Self-Assembly and Surface Behavior of Zwitterionic Amphiphiles
- Summary of Application: This compound has been used to study the behavior of zwitterionic surfactants in a choline chloride:glycerol eutectic mixture . The surfactants were found to remain surface active and form globular micelles in deep eutectic solvents .
- Methods of Application: The surfactants were investigated by means of surface tension, X-ray reflectivity, and small-angle neutron scattering .
- Results or Outcomes: The surfactants were found to remain surface active and form globular micelles in deep eutectic solvents .
2. Adsorption on the Au (111) Electrode Surface
- Summary of Application: This compound has been used to characterize the adsorption behaviors of the zwitterionic surfactant on the Au (111) electrode surface .
- Methods of Application: Electrochemical measurements including cyclic voltammetry, differential capacity, and chronocoulometry have been used .
- Results or Outcomes: The results show that the adsorption of this compound has a multistate character .
3. Quantifying Perchlorate in Biological Samples
- Summary of Application: This compound has been used in a study to assess a method for quantifying perchlorate in biological samples .
- Methods of Application: The method involves using this compound and capacitively coupled contactless conductivity detection .
- Results or Outcomes: The specific results or outcomes of this study are not provided in the source .
4. Interaction Between Ionic Liquid and Zwitterionic Surfactant
- Summary of Application: This compound has been used in a study to investigate the interaction between ionic liquid and zwitterionic surfactant .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this study are not provided in the source .
5. Detergent
- Summary of Application: This compound is used as a synthetic zwitterionic detergent . Unlike other amphoteric surfactants, it retains its zwitterionic character over a broad pH range . This property is attributed to the presence of a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this study are not provided in the source .
6. Protein Structural Change Study
- Summary of Application: This compound has been used in a study to assess protein structural change in a mixed system of ionic and zwitterionic surfactants .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this study are not provided in the source .
7. Formation and Phase Transition of Hydrogel
- Summary of Application: This compound has been used in a study to assess the formation and phase transition of hydrogel in a zwitterionic/anionic surfactant system .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this study are not provided in the source .
8. Self-Assembly and Surface Behavior of Zwitterionic Amphiphiles
- Summary of Application: This compound has been used to study the behavior of zwitterionic surfactants in a choline chloride:glycerol eutectic mixture . The surfactants were found to remain surface active and form globular micelles in deep eutectic solvents .
- Methods of Application: The surfactants were investigated by means of surface tension, X-ray reflectivity, and small-angle neutron scattering .
- Results or Outcomes: The surfactants were found to remain surface active and form globular micelles in deep eutectic solvents .
Safety And Hazards
properties
IUPAC Name |
3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBRCQBRKJXJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177359 | |
| Record name | N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
CAS RN |
2281-11-0 | |
| Record name | N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2281-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002281110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyldimethyl(3-sulphonatopropyl)ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfobetaine 16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAF4AM3VBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



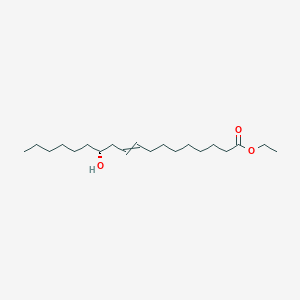


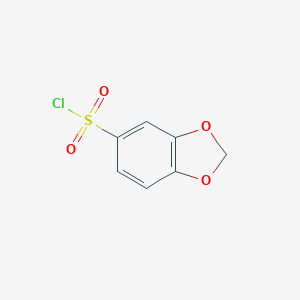
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
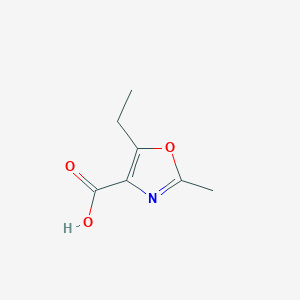
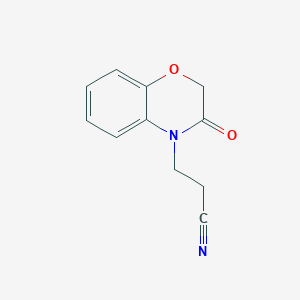
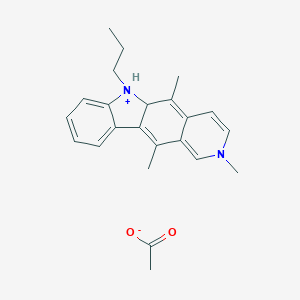
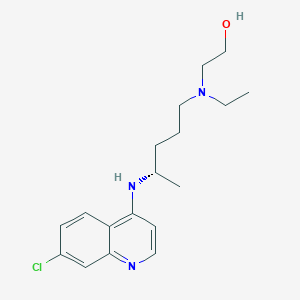


![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
